Cécropine A (1-7)-Méliține A (2-9) amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cecropin A (1-7)-Melittin A (2-9) amide is a hybrid antimicrobial peptide derived from the combination of the first seven amino acids of Cecropin A and the second to ninth amino acids of Melittin. This compound is known for its potent antimicrobial properties, making it a subject of interest in various scientific fields.

Applications De Recherche Scientifique

Cecropin A (1-7)-Melittin A (2-9) amide has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in antimicrobial defense mechanisms.

Medicine: Explored for potential therapeutic applications, including as an antibiotic alternative and in cancer treatment.

Industry: Potential use in developing antimicrobial coatings and materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cecropin A (1-7)-Melittin A (2-9) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

Deprotection: Temporary protecting groups on the amino acids are removed using TFA.

Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

While industrial-scale production of peptides like Cecropin A (1-7)-Melittin A (2-9) amide is less common, advancements in peptide synthesis technologies are making it more feasible. Techniques such as microwave-assisted SPPS and automated peptide synthesizers are employed to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Cecropin A (1-7)-Melittin A (2-9) amide primarily undergoes:

Hydrolysis: Breaking down into smaller peptides or amino acids.

Oxidation: Particularly at methionine residues, leading to sulfoxide formation.

Amidation: Formation of amide bonds during synthesis.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, often using HCl or NaOH.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Amidation: Carbodiimides like EDC or DCC in the presence of HOBt.

Major Products

Hydrolysis: Smaller peptide fragments or individual amino acids.

Oxidation: Methionine sulfoxide derivatives.

Amidation: Formation of peptide bonds resulting in the final peptide structure.

Mécanisme D'action

The antimicrobial activity of Cecropin A (1-7)-Melittin A (2-9) amide is primarily due to its ability to disrupt microbial cell membranes. The peptide inserts into the lipid bilayer, forming pores that lead to cell lysis and death. This mechanism involves:

Electrostatic interactions: Attraction between the cationic peptide and the negatively charged microbial membrane.

Hydrophobic interactions: Insertion of the peptide into the lipid bilayer, disrupting membrane integrity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cecropin A: A natural antimicrobial peptide with similar membrane-disrupting properties.

Melittin: The principal component of bee venom, known for its potent antimicrobial and cytolytic activities.

Magainin: Another antimicrobial peptide with a similar mode of action.

Uniqueness

Cecropin A (1-7)-Melittin A (2-9) amide combines the beneficial properties of both Cecropin A and Melittin, resulting in enhanced antimicrobial activity and broader spectrum efficacy. This hybrid peptide is less prone to resistance development compared to traditional antibiotics, making it a promising candidate for future therapeutic applications.

Activité Biologique

Cecropin A (1-7)-Melittin A (2-9) amide is a hybrid antimicrobial peptide derived from the natural peptides cecropin A and melittin. This compound has garnered significant attention due to its potent biological activities, particularly against various bacterial strains, including resistant pathogens. This article explores the biological activity of this hybrid peptide, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

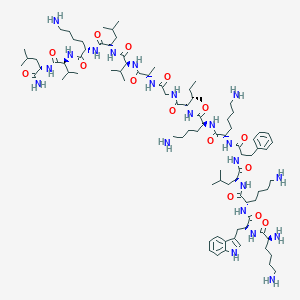

Structure and Properties

Cecropin A (1-7)-Melittin A (2-9) amide is characterized by its amphipathic nature, which is crucial for its interaction with microbial membranes. The molecular formula is C89H152N22O15 with a molecular weight of approximately 1770.30 g/mol . The peptide exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of Cecropin A (1-7)-Melittin A (2-9) amide has been evaluated against various bacterial strains. The following table summarizes the MIC values observed in different studies:

| Bacterial Strain | MIC (mg/L) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 8 | |

| Bacteroides fragilis | 8 | |

| Clostridium perfringens | 64 | |

| Acinetobacter baumannii | 0.25 - 16 |

These values indicate that the hybrid peptide is significantly more effective than its parent peptides, with lower MIC values suggesting enhanced potency.

The mechanism by which Cecropin A (1-7)-Melittin A (2-9) exerts its antimicrobial effects primarily involves disrupting bacterial cell membranes. The amphipathic structure allows the peptide to insert into lipid bilayers, leading to membrane destabilization and subsequent cell lysis. Studies using fluorescence microscopy and membrane permeation assays have demonstrated that the peptide can permeabilize bacterial membranes, which correlates with its antibacterial activity .

Case Studies and Research Findings

- In Vitro Studies on Nosocomial Isolates : Research conducted on methicillin-resistant Staphylococcus aureus showed that Cecropin A (1-7)-Melittin A (2-9) amide not only exhibited significant bactericidal activity but also enhanced the efficacy of beta-lactam antibiotics when used in combination . This synergy highlights its potential for treating infections caused by resistant strains.

- Comparative Studies : In comparative analyses with cecropin A and melittin alone, the hybrid peptide demonstrated superior antibacterial activity across multiple strains, reinforcing the hypothesis that combining these peptides enhances their therapeutic index while reducing toxicity .

- Cellular Effects : Additionally, studies have indicated that Cecropin A (1-7)-Melittin A (2-9) can induce the expression of nitric oxide synthase in macrophage cell lines, suggesting an immunomodulatory role alongside its antimicrobial properties . This dual function may be beneficial in therapeutic contexts where both infection control and immune response modulation are desired.

Propriétés

IUPAC Name |

(2S)-2,6-diamino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H152N22O15/c1-14-56(12)75(87(124)98-50-72(112)99-57(13)77(114)109-73(54(8)9)89(126)108-69(46-53(6)7)83(120)103-65(37-23-28-42-93)81(118)110-74(55(10)11)88(125)104-67(76(96)113)44-51(2)3)111-82(119)66(38-24-29-43-94)100-79(116)63(35-21-26-40-91)101-85(122)70(47-58-30-16-15-17-31-58)107-84(121)68(45-52(4)5)106-80(117)64(36-22-27-41-92)102-86(123)71(105-78(115)61(95)33-20-25-39-90)48-59-49-97-62-34-19-18-32-60(59)62/h15-19,30-32,34,49,51-57,61,63-71,73-75,97H,14,20-29,33,35-48,50,90-95H2,1-13H3,(H2,96,113)(H,98,124)(H,99,112)(H,100,116)(H,101,122)(H,102,123)(H,103,120)(H,104,125)(H,105,115)(H,106,117)(H,107,121)(H,108,126)(H,109,114)(H,110,118)(H,111,119)/t56-,57-,61-,63-,64-,65-,66-,67-,68-,69-,70-,71-,73-,74-,75-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTUWZOBAVPERW-VZYQMWHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H152N22O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1770.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.